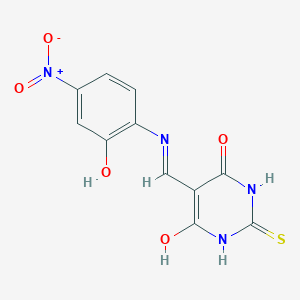

5-(((2-hydroxy-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Descripción

5-(((2-Hydroxy-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid derivative featuring a 2-hydroxy-4-nitrophenylamino substituent linked via a methylene bridge to the pyrimidine-2,4,6-trione core. This compound’s structure integrates electron-withdrawing (nitro) and hydrogen-bonding (hydroxy) groups, which influence its reactivity, solubility, and biological interactions.

Propiedades

IUPAC Name |

6-hydroxy-5-[(2-hydroxy-4-nitrophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O5S/c16-8-3-5(15(19)20)1-2-7(8)12-4-6-9(17)13-11(21)14-10(6)18/h1-4,16H,(H3,13,14,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIQHGGIAPTGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Key Structural Insights :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, influencing reactivity in nucleophilic additions or cyclizations .

- Bulkier substituents (e.g., tert-butyl) improve lipophilicity, affecting membrane permeability and bioactivity .

- Aromatic heterocycles (e.g., indole, furan) contribute to π-π stacking interactions, relevant in DNA intercalation or enzyme inhibition .

Comparison of Methods :

| Method | Conditions | Yield Range | Advantages |

|---|---|---|---|

| Conventional Reflux | Ethanol, acetic acid, 12–24 h | 75–94% | Simplicity, scalability |

| Microwave-Assisted | Acetic acid, 30 min | 85–95% | Faster, higher yields |

| Catalyst-Free Functionalization | Solvent-free, ambient conditions | 77–94% | Eco-friendly, no purification required |

Anticancer Potential

- 7d (2-chloro-4-nitrophenyl analog) : Exhibits cytotoxicity against breast cancer (MCF-7) with IC50 = 13.3 μM, likely due to nitro group-induced oxidative stress .

- PNR-3-80 (indole derivative) : Inhibits apoptotic endonuclease G (EndoG), preventing DNA degradation—a mechanism relevant in chemotherapy resistance .

Anti-inflammatory and Antioxidant Effects

Polymerase Inhibition

- ITBA-12 (indole thiobarbituric acid) : Inhibits DNA polymerase activity dose-dependently, suggesting utility in replication stress modulation .

Physical and Chemical Properties

- Melting Points : Analogs with nitro or chloro substituents exhibit high thermal stability (e.g., >300°C for hydrazone derivatives) .

- Solubility: Polar solvents (ethanol, DMSO) are preferred due to hydrogen-bonding capacity .

- Spectroscopic Characterization : UV-Vis (λmax ~300–400 nm for conjugated systems), IR (C=O ~1700 cm⁻¹, C=S ~1200 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.